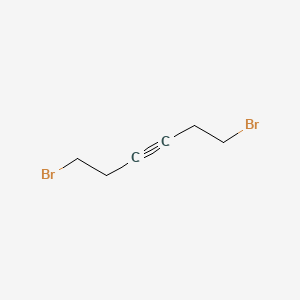
3-Hexyne, 1,6-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyne, 1,6-dibromo-: is an organic compound with the molecular formula C6H8Br2. It is a derivative of 3-hexyne, where bromine atoms are attached to the first and sixth carbon atoms. This compound is a colorless liquid and is one of the many bromine-containing aliphatic acetylenes. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Elimination Reactions of Dihalides: One common method for preparing 3-hexyne, 1,6-dibromo- involves the elimination of hydrogen bromide from 1,6-dibromohexane.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process starting from hexane. The initial step involves the bromination of hexane to form 1,6-dibromohexane, followed by dehydrohalogenation to yield 3-hexyne, 1,6-dibromo-.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Hexyne, 1,6-dibromo- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Polymerization: The compound can be polymerized using Ziegler-type catalysts or transition metal catalysts such as molybdenum (Mo) and tungsten (W).
Major Products:
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hexyne derivatives with different functional groups replacing the bromine atoms.
Polymerization: The major products are polymers with conjugated polyene structures, which have applications in various industries.
Scientific Research Applications
Chemistry:
Reagent in Organometallic Chemistry: 3-Hexyne, 1,6-dibromo- is used as a reagent in the synthesis of organometallic complexes.
Biology and Medicine:
Potential Antimicrobial Agent: Due to its bromine content, the compound is being explored for its potential antimicrobial properties. Bromine-containing compounds are known to exhibit biological activity against various pathogens.
Industry:
Mechanism of Action
The mechanism by which 3-hexyne, 1,6-dibromo- exerts its effects largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In polymerization reactions, the compound forms long-chain polymers through coordination polymerization facilitated by metal catalysts .
Comparison with Similar Compounds
6-Bromo-1-hexyne: This compound is similar in structure but has only one bromine atom attached to the sixth carbon. It exhibits different reactivity and polymerization behavior compared to 3-hexyne, 1,6-dibromo-.
1,5-Dibromo-3-methylpentane: Another bromine-containing aliphatic compound, but with a different carbon chain structure and bromine positions.
Uniqueness:
Dual Bromine Substitution: The presence of bromine atoms at both ends of the carbon chain in 3-hexyne, 1,6-dibromo- makes it unique and allows for diverse chemical reactions and applications.
Polymerization Potential: Its ability to form conjugated polyene polymers sets it apart from other similar compounds.
Properties
CAS No. |
61233-70-3 |
|---|---|
Molecular Formula |
C6H8Br2 |
Molecular Weight |
239.94 g/mol |
IUPAC Name |
1,6-dibromohex-3-yne |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h3-6H2 |
InChI Key |
GVVHGLBWJFRVBC-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C#CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


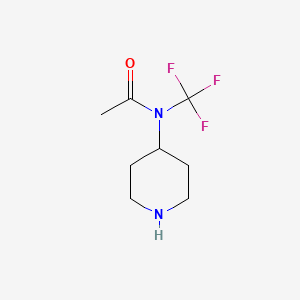

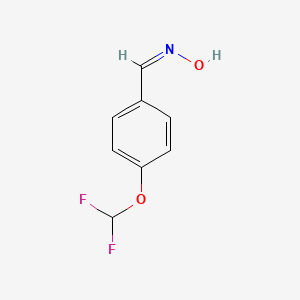
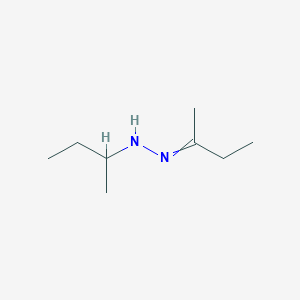
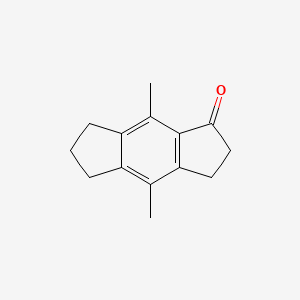
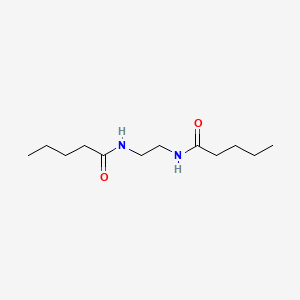
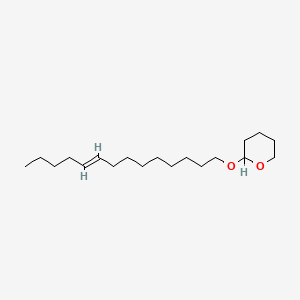
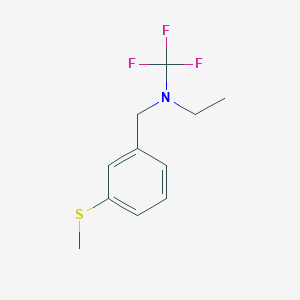
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

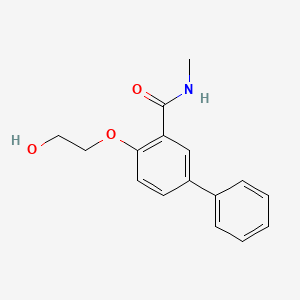
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)


